(2R*,3S*,6R*)-3-phenyl-5-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane
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Description
The compound contains a pyrazolo[1,5-a]pyridine moiety, which is a fused pyrazole and pyridine ring. This structure is a common motif in medicinal chemistry due to its ability to form multiple hydrogen bonds, making it useful in drug design .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the conjugated system of the pyrazolo[1,5-a]pyridine moiety. The presence of the phenyl and pyrazolo[1,5-a]pyridine groups can contribute to the compound’s lipophilicity, which can affect its pharmacokinetic properties .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the phenyl group could undergo electrophilic aromatic substitution, and the carbonyl group could undergo nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the phenyl and pyrazolo[1,5-a]pyridine groups could contribute to its lipophilicity, which can affect its solubility and permeability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(18-14-24-27-11-5-4-8-20(18)27)26-15-19(16-6-2-1-3-7-16)22-21(26)17-9-12-25(22)13-10-17/h1-8,11,14,17,19,21-22H,9-10,12-13,15H2/t19-,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBNEAJFDZMRY-CEMLEFRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)C4=C5C=CC=CN5N=C4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3C(=O)C4=C5C=CC=CN5N=C4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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